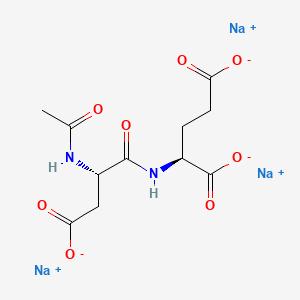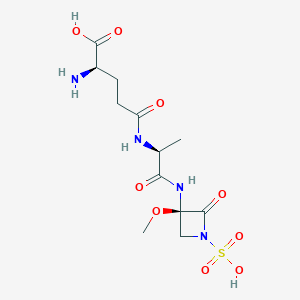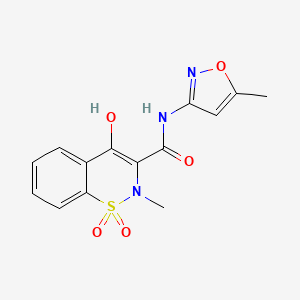
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JK-P3 is a pyrazole-based inhibitor that targets vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and fibroblast growth factor receptor 3. It is known for its potent anti-angiogenic properties, making it a valuable compound in cancer research and treatment .
Scientific Research Applications
JK-P3 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigates the role of vascular endothelial growth factor receptor and fibroblast growth factor receptor in cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment due to its anti-angiogenic properties.
Industry: Utilized in the development of new drugs targeting angiogenesis and related pathways
Mechanism of Action
JK-P3 exerts its effects by inhibiting the kinase activity of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and fibroblast growth factor receptor 3. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds to the kinase domain of these receptors, blocking their phosphorylation and subsequent signal transduction .
Similar Compounds:
Sunitinib: Another inhibitor targeting vascular endothelial growth factor receptor and fibroblast growth factor receptor.
Sorafenib: A multi-kinase inhibitor with similar anti-angiogenic properties.
Pazopanib: Targets vascular endothelial growth factor receptor and fibroblast growth factor receptor, used in cancer therapy.
Uniqueness of JK-P3: JK-P3 is unique due to its specific pyrazole-based structure, which provides high affinity and selectivity for its targets. Unlike some other inhibitors, JK-P3 shows pronounced inhibition of vascular endothelial growth factor receptor 2 activation and intracellular signaling, making it a potent anti-angiogenic agent .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivatives. The key steps include:
- Formation of the pyrazole core.
- Functionalization of the pyrazole ring with various substituents.
- Coupling reactions to introduce the benzamide moiety.
Industrial Production Methods: The industrial production of JK-P3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: JK-P3 can undergo oxidation reactions, particularly at the methoxy groups on the benzamide moiety.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: JK-P3 can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
properties
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJUVDICQNITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942655-44-9 |
Source


|
| Record name | 942655-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action for JK-P3?
A1: JK-P3 was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that JK-P3 directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, JK-P3 is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
Q2: What are the potential implications of JK-P3's inhibition of VEGFR2 for disease treatment?
A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, JK-P3 holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


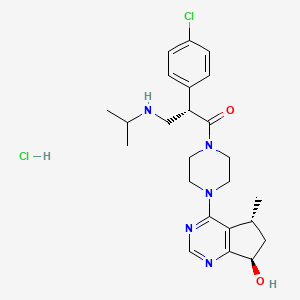
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
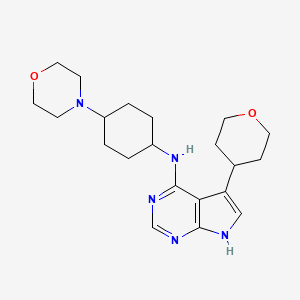
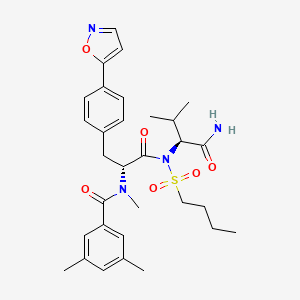

![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)


